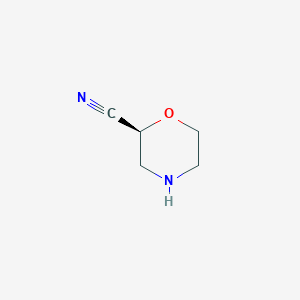

(S)-Morpholine-2-carbonitrile

Beschreibung

Significance of Chiral Morpholine Derivatives in Contemporary Organic Chemistry

Chiral morpholine derivatives are a class of compounds that have garnered considerable attention in organic chemistry due to their wide-ranging applications. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. researchgate.netnih.govsci-hub.se Its presence can enhance physicochemical properties such as solubility and metabolic stability, and facilitate interactions with biological targets. sci-hub.se

The significance of chiral morpholine derivatives extends beyond their direct biological activity. They are extensively used in asymmetric synthesis as:

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is achieved, the auxiliary is removed.

Chiral Ligands: In transition-metal catalysis, chiral ligands coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a substrate. researchgate.net

Chiral Organocatalysts: Morpholine-based organocatalysts have been developed for asymmetric reactions, demonstrating effectiveness in controlling diastereoselectivity and enantioselectivity. nih.gov

The incorporation of a substituent at the C-2 position of the morpholine ring, as seen in (S)-Morpholine-2-carbonitrile, provides a handle for further chemical modification, allowing for the construction of complex molecular architectures with precise stereochemical control. nih.govresearcher.life The development of potent and selective dopamine D4 receptor antagonists, for instance, has utilized chiral morpholine scaffolds. nih.gov

| Application of Chiral Morpholine Derivatives | Description |

| Medicinal Chemistry | Core structure in numerous pharmaceuticals, including antidepressants, antitumor agents, and antibiotics. researchgate.netacs.org |

| Asymmetric Synthesis | Utilized as chiral auxiliaries, chiral ligands for metal catalysts, and organocatalysts. researchgate.netresearcher.life |

| Agrochemicals | Found in compounds developed for crop protection. |

| Material Science | Investigated for their unique properties in the development of new materials. evitachem.com |

Historical Development of Stereoselective Morpholine Synthesis Relevant to Cyanated Analogues

The synthesis of chiral morpholines has evolved significantly over the years, with early methods often relying on classical resolution of racemic mixtures. However, the demand for more efficient and scalable routes has driven the development of numerous stereoselective and asymmetric synthetic strategies. These methods are crucial for accessing enantiomerically pure morpholines like this compound.

Early approaches to substituted morpholines often involved the cyclization of amino alcohols. A key challenge has always been the control of stereochemistry during the ring-forming step. The development of methods for the stereoselective synthesis of substituted morpholines has been a major focus of research. google.com

Several key strategies have emerged for the stereoselective synthesis of morpholine derivatives, which are relevant to the eventual synthesis of cyanated analogues:

From Chiral Starting Materials: A common and effective approach is to start with an enantiomerically pure precursor, such as a chiral amino alcohol or a chiral epoxide. For example, the synthesis of (S)-N-BOC-2-hydroxymethylmorpholine can be achieved from (S)-epichlorohydrin. nih.gov This hydroxymethyl intermediate is a direct precursor to the corresponding carboxylic acid and, subsequently, the nitrile.

Diastereoselective Cyclization: Various methods have been developed to achieve diastereoselective cyclization. These include:

Reductive Etherification: This strategy has been used for the stereoselective synthesis of cis-2,6-disubstituted morpholine derivatives.

Palladium-Catalyzed Hydroamination: This has been employed for the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines. rsc.org

Copper-Promoted Oxyamination: This method allows for the synthesis of 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov

Asymmetric Hydrogenation: The asymmetric hydrogenation of unsaturated morpholine precursors using chiral catalysts, such as those based on rhodium with bisphosphine ligands, has proven to be a powerful method for producing 2-substituted chiral morpholines with excellent enantioselectivities. rsc.org

The synthesis of cyanated morpholines, and specifically this compound, builds upon these foundational methods. The introduction of the nitrile group can be achieved through various cyanation reactions. Modern techniques, including the use of continuous flow chemistry for safety and efficiency, have been applied to cyanation processes in the synthesis of complex molecules. researchgate.net Direct C-H cyanation of arenes with a morpholine group has also been demonstrated, showcasing the ongoing innovation in this area. acs.org The development of methods for the synthesis of morpholine-2-carboxylic acids is particularly relevant, as the carboxylic acid can be converted to the nitrile via standard functional group transformations.

| Synthetic Strategy | Description | Relevance to Cyanated Analogues |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like amino acids or epoxides. | Direct route to enantiomerically pure morpholine precursors. |

| Diastereoselective Cyclization | Control of stereochemistry during the ring-formation step. | Establishes the relative stereochemistry of substituents on the morpholine ring. |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in the synthesis. | Enables the direct formation of the desired enantiomer from an achiral or racemic precursor. |

| Functional Group Interconversion | Conversion of a group like a carboxylic acid or alcohol into a nitrile. | Provides a direct pathway to the target compound from a readily accessible intermediate. |

The historical progression of these synthetic methodologies has made chiral building blocks like this compound more accessible, thereby facilitating their use in the asymmetric synthesis of complex and valuable molecules.

Eigenschaften

Molekularformel |

C5H8N2O |

|---|---|

Molekulargewicht |

112.13 g/mol |

IUPAC-Name |

(2S)-morpholine-2-carbonitrile |

InChI |

InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2/t5-/m1/s1 |

InChI-Schlüssel |

HAASCECTXNYFCI-RXMQYKEDSA-N |

Isomerische SMILES |

C1CO[C@@H](CN1)C#N |

Kanonische SMILES |

C1COC(CN1)C#N |

Herkunft des Produkts |

United States |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Morpholine-2-carbonitrile, and how can enantiomeric purity be optimized?

- Methodology : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective synthesis can be achieved using chiral auxiliaries or enzymes. Enantiomeric purity is validated via chiral HPLC or polarimetry .

- Key Parameters : Reaction temperature (-20°C to 25°C), solvent choice (e.g., THF or dichloromethane), and catalyst loading (5–10 mol%) significantly impact yield and stereochemical outcomes.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the morpholine ring and nitrile group (δ ~110–120 ppm for CN) .

- X-ray Crystallography : Resolves absolute stereochemistry and molecular packing .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight (123.11 g/mol) .

Q. What safety protocols are essential when handling this compound in the lab?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, lab coat).

- Avoid inhalation/contact; nitriles can release toxic HCN under acidic conditions .

- Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How does the nitrile group in this compound influence its reactivity in nucleophilic addition or cyclization reactions?

- Mechanistic Insights : The nitrile acts as a precursor for amines, amides, or heterocycles (e.g., tetrazoles). DFT calculations predict electrophilicity at the CN carbon, facilitating reactions with Grignard reagents or azides .

- Case Study : Under basic conditions, the nitrile undergoes hydrolysis to morpholine-2-carboxamide, confirmed by H NMR .

Q. What computational strategies predict the pharmacokinetic properties or toxicity of this compound?

- Methods :

- ADMET Prediction : Tools like SwissADME assess bioavailability (logP ~0.5) and blood-brain barrier permeability .

- Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Data Reconciliation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.